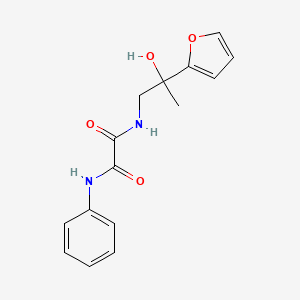

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other materials with specific properties

Wirkmechanismus

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Furan-2-carboxylic acid derivatives

- Phenyl oxalamides

- Hydroxypropyl amides

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is unique due to its combination of a furan ring, hydroxypropyl group, and phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Q & A

Q. Basic: What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide, and what key intermediates are involved?

Answer:

The synthesis typically involves a multi-step approach:

Intermediate Preparation : Synthesize the furan-containing hydroxypropyl amine (e.g., via reductive amination of furan-2-carbaldehyde with nitropropane) and the phenyl oxalamide precursor (e.g., reacting oxalyl chloride with aniline derivatives).

Coupling Reaction : Use carbodiimide-based reagents (e.g., DCC or EDC) with activating agents like HOBt to couple the intermediates under inert atmospheres (N₂ or Ar) at 0–25°C.

Purification : Employ column chromatography or recrystallization to isolate the product.

Critical Factors : Optimize reaction time (12–24 hrs) and solvent polarity (e.g., DCM or THF) to minimize side reactions like oxalamide hydrolysis .

Q. Basic: Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan proton signals at δ 6.2–7.4 ppm) and hydroxypropyl stereochemistry.

- IR Spectroscopy : Detects oxalamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 343.13 for C₁₆H₁₈N₂O₄).

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Basic: What are the primary solubility and stability considerations for handling this compound in experimental settings?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays (<0.1% final concentration to avoid cytotoxicity).

- Stability :

- pH Sensitivity : Degrades under strong acidic/basic conditions (pH <3 or >10). Use neutral buffers (PBS, pH 7.4) for in vitro studies.

- Temperature : Store at –20°C in anhydrous conditions; avoid repeated freeze-thaw cycles.

- Light Sensitivity : Protect from UV light due to furan’s photolability .

Q. Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in modulating biological targets?

Answer:

- Target Identification :

- SPR/BLI : Screen against kinase or GPCR libraries to identify binding partners.

- Thermal Shift Assays : Detect protein stabilization upon ligand binding.

- Functional Assays :

- Enzyme Inhibition : Measure IC₅₀ for COX-2 or LOX enzymes (anti-inflammatory studies).

- Cellular Pathways : Use luciferase reporters (e.g., NF-κB or AP-1) to assess pathway modulation.

- Structural Studies : Co-crystallize with targets (e.g., crystallography or cryo-EM) to map binding sites .

Q. Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Answer:

- Validation Workflow :

- Orthogonal Assays : Confirm initial findings with alternate methods (e.g., fluorescence polarization vs. ITC for binding affinity).

- Metadynamics Simulations : Refine docking poses by accounting for solvent effects and protein flexibility.

- SAR Analysis : Synthesize analogs (e.g., substituting furan with thiophene or varying hydroxypropyl chain length) to test predicted activity trends.

- Data Triangulation : Cross-reference with structurally similar compounds (e.g., fluorinated phenyl analogs ).

Q. Advanced: What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of this compound?

Answer:

- In Vitro :

- Macrophage Models : LPS-stimulated RAW264.7 cells to measure TNF-α/IL-6 suppression via ELISA.

- COX-2 Inhibition : Use purified enzyme or whole-blood assays.

- In Vivo :

- Murine Carrageenan-Induced Paw Edema : Dose orally (10–50 mg/kg) and monitor edema reduction over 6–24 hrs.

- DSS-Induced Colitis : Assess colon histopathology and cytokine levels .

Q. Advanced: How do structural modifications influence the compound's pharmacokinetic properties?

Answer:

- Lipophilicity : Fluorine substitution (e.g., para-F on phenyl) increases logP (improves membrane permeability but may reduce solubility).

- Metabolic Stability : Thiophene analogs (vs. furan) resist CYP450 oxidation, prolonging half-life.

- Bioavailability : Hydroxypropyl esterification enhances oral absorption but requires esterase-mediated activation.

Methodology : Use Caco-2 permeability assays and liver microsome stability tests .

Q. Advanced: What analytical approaches are recommended for detecting degradation products under various storage conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A/B guidelines).

- LC-MS/MS : Use a Q-TOF instrument to identify degradation products (e.g., hydrolyzed oxalamide or oxidized furan derivatives).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCQTBRDMNEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.